molecular formula C13H12OS2 B7979763 Methyl 2-methoxy-1-naphthalenecarbodithioate CAS No. 3152-88-3

Methyl 2-methoxy-1-naphthalenecarbodithioate

Cat. No.: B7979763
CAS No.: 3152-88-3
M. Wt: 248.4 g/mol
InChI Key: XADFVNFNDGJKSJ-UHFFFAOYSA-N
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Description

Methyl 2-methoxy-1-naphthalenecarbodithioate is an organic compound with the molecular formula C13H12OS2 and a molecular mass of 248.36 g/mol . This compound belongs to the class of naphthalene derivatives and is characterized by the presence of a methoxy group and a carbodithioate group attached to the naphthalene ring.

Preparation Methods

The synthesis of Methyl 2-methoxy-1-naphthalenecarbodithioate typically involves the reaction of 2-methoxy-1-naphthaldehyde with carbon disulfide and methyl iodide in the presence of a base. The reaction conditions often include the use of solvents such as ethanol or methanol and a catalyst to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Methyl 2-methoxy-1-naphthalenecarbodithioate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the carbodithioate group to a thiol or a thioether using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Scientific Research Applications

Methyl 2-methoxy-1-naphthalenecarbodithioate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: This compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 2-methoxy-1-naphthalenecarbodithioate involves its interaction with molecular targets such as enzymes and receptors. The compound’s effects are mediated through pathways that involve the modulation of enzyme activity or receptor binding, leading to changes in cellular processes. The exact molecular targets and pathways are still under investigation .

Comparison with Similar Compounds

Methyl 2-methoxy-1-naphthalenecarbodithioate can be compared with other naphthalene derivatives, such as:

This compound stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

methyl 2-methoxynaphthalene-1-carbodithioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12OS2/c1-14-11-8-7-9-5-3-4-6-10(9)12(11)13(15)16-2/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XADFVNFNDGJKSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=CC=CC=C2C=C1)C(=S)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601257997
Record name Methyl 2-methoxy-1-naphthalenecarbodithioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601257997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3152-88-3
Record name Methyl 2-methoxy-1-naphthalenecarbodithioate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3152-88-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2-methoxy-1-naphthalenecarbodithioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601257997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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